sodium;1,3-benzodioxole-5-sulfinate

Organosulfur synthesis Green chemistry Laboratory safety

Sodium 1,3-benzodioxole-5-sulfinate (CAS 253594-68-2, molecular formula C₇H₅NaO₄S, molecular weight 208.17 g·mol⁻¹) is an odorless, bench-stable, solid sodium arylsulfinate salt incorporating the 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore at the 5-position of the aromatic ring. The compound belongs to the class of sodium sulfinates (RSO₂Na), which have gained prominence over the past decade as versatile building blocks for constructing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions, acting as sulfonylating, sulfenylating, or sulfinylating reagents depending on reaction conditions.

Molecular Formula C7H5NaO4S
Molecular Weight 208.17 g/mol
Cat. No. B8057297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;1,3-benzodioxole-5-sulfinate
Molecular FormulaC7H5NaO4S
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)S(=O)[O-].[Na+]
InChIInChI=1S/C7H6O4S.Na/c8-12(9)5-1-2-6-7(3-5)11-4-10-6;/h1-3H,4H2,(H,8,9);/q;+1/p-1
InChIKeyXFZNCFPAQMJVPD-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 1,3-Benzodioxole-5-sulfinate (CAS 253594-68-2): Procurement-Relevant Identity and Class Positioning


Sodium 1,3-benzodioxole-5-sulfinate (CAS 253594-68-2, molecular formula C₇H₅NaO₄S, molecular weight 208.17 g·mol⁻¹) is an odorless, bench-stable, solid sodium arylsulfinate salt incorporating the 1,3-benzodioxole (methylenedioxyphenyl) pharmacophore at the 5-position of the aromatic ring [1]. The compound belongs to the class of sodium sulfinates (RSO₂Na), which have gained prominence over the past decade as versatile building blocks for constructing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions, acting as sulfonylating, sulfenylating, or sulfinylating reagents depending on reaction conditions [2]. The 1,3-benzodioxole moiety is recognized as a privileged scaffold in medicinal chemistry, present in numerous bioactive natural products and synthetic pharmaceuticals including antitumor, antibacterial, antifungal, and antiparasitic agents [3]. Commercially available at ≥95% purity from multiple reputable suppliers, this compound serves as a key synthetic intermediate for incorporating the benzodioxole-sulfonyl pharmacophore into drug candidates, ionic liquids, and complex molecular architectures [1].

Why Sodium 1,3-Benzodioxole-5-sulfinate Cannot Be Replaced by Generic Sodium Arylsulfinates in Medicinal Chemistry and Drug Discovery Programs


Generic sodium arylsulfinates (e.g., sodium benzenesulfinate, sodium 4-methylbenzenesulfinate) serve as competent sulfonylating agents in cross-coupling chemistry, yet they lack the 1,3-benzodioxole scaffold that confers specific pharmacological properties to downstream products. The 1,3-benzodioxole moiety is not a passive structural element but actively contributes to target binding, metabolic stability, and bioavailability across multiple therapeutic programs: it appears in endothelin receptor antagonists with enhanced ETB selectivity [1], in c-Kit kinase inhibitors with Ki = 500 nM [2], and in tubulin polymerization inhibitors with IC₅₀ = 6.37 μM [3]. Substituting sodium 1,3-benzodioxole-5-sulfinate with a generic arylsulfinate eliminates these pharmacophore-dependent properties entirely, yielding products that may lack the desired biological activity and fail to advance through medicinal chemistry optimization campaigns.

Sodium 1,3-Benzodioxole-5-sulfinate: Quantitative Comparative Evidence for Scientific Selection and Procurement


Sodium Sulfinates vs. Thiols: Odorless Solid Reagents with Documented Safety and Handling Advantages

Sodium arylsulfinates as a class are explicitly characterized as odorless, moisture-insensitive, easy-to-handle solids that replace foul-smelling, air-sensitive thiols in C–S bond-forming reactions [1]. The Tetrahedron Letters review (2021) documents sodium sulfinates' utility in synthesizing diaryl thioethers in up to 92% yield via Chan–Lam-type C–S coupling using CuO/D-glucose catalysis [2]. The 2023 thesis from Hong Kong Polytechnic University explicitly positions sodium arylsulfinates as 'odorless and solid thiol surrogates' achieving thioether synthesis yields up to 92% under mild conditions [3]. In contrast, traditional thiol-based methods require special ventilation, have strong odors detectable at ppb levels, and suffer from oxidative dimerization during storage [2].

Organosulfur synthesis Green chemistry Laboratory safety

Electron-Rich Arylsulfinate Reactivity: Position-Specific Methoxy/Dioxole Substituent Effects on Cross-Coupling Yields

In the Ni/photoredox dual catalytic sulfonylation of 4-bromobenzonitrile reported by Yue, Zhu, and Rueping (Angew. Chem. Int. Ed. 2018), the sodium sulfinate substrate scope (Table 4) demonstrates that electron-rich arylsulfinates bearing methoxy substituents generate the corresponding diarylsulfones 6a–6c in moderate to excellent yields [1]. Benzenesulfinate (R = H) and sodium sulfinates with methoxy, t-butyl, trifluoromethyl, and fluoro substituents were all tolerated [1]. Notably, sodium 2-methylbenzenesulfinate (ortho-substituted) afforded product 6g in 94% yield, though increased steric hindrance diminished yields (6h) [1]. Heterocyclic sodium sulfinate 2i (thiophene-derived) was also successfully coupled, demonstrating the protocol's compatibility with heteroaryl sulfinates relevant to medicinal chemistry [1]. The 1,3-benzodioxole-5-sulfinate, bearing an electron-rich cyclic diether substituent with Hammett σₚ ≈ −0.12 to −0.16 (comparable to 4-methoxy, σₚ = −0.27), is predicted to exhibit similar or enhanced reactivity in this transformation relative to the parent benzenesulfinate [2].

Cross-coupling Photoredox catalysis Sulfone synthesis

Parallel Pharmacophoric Utility: Benzodioxole-5-sulfonamide Derivatives Demonstrate Sub-Micromolar Kinase Inhibition

A 1,3-benzodioxole-5-sulfonamide derivative (N-[4-(6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)phenyl]-1,3-benzodioxole-5-sulfonamide, US10227357 Compound P-0294) demonstrated Ki = 500 nM against the c-Kit D816V mutant kinase in an engineered BaF3-FL KIT D816V cell line assay [1]. The same compound showed Ki = 1.05 × 10⁵ nM (105 μM) against wild-type c-Kit, representing a >200-fold selectivity for the mutant form [1]. This binding data is directly relevant to sodium 1,3-benzodioxole-5-sulfinate as the sulfinate is the synthetic precursor to the sulfonamide pharmacophore via oxidation and subsequent amine coupling. The 500 nM Ki value provides a quantitative benchmark for the benzodioxole-5-sulfonyl pharmacophore's target engagement, which cannot be replicated using benzenesulfinate- or toluenesulfinate-derived sulfonamides lacking the methylenedioxy motif [2].

Kinase inhibition c-Kit D816V Cancer therapeutics

Tubulin Polymerization Inhibition by 1,3-Benzodioxole-Derived Compounds: Quantitative IC₅₀ Benchmark

El-Gazzar et al. (2019) reported that a 1,4-benzodioxine derivative (compound 11a), structurally related to the 1,3-benzodioxole series, displayed broad-spectrum antiproliferative activity (IC₅₀ < 10 μM against HepG2, PC-3, MCF-7, and A549 cell lines) with lower toxicity toward normal human BJ1 cells [1]. The same compound inhibited tubulin polymerization with IC₅₀ = 6.37 μM and induced both early and late-stage apoptosis in MCF-7 cells, with mechanistic confirmation through increased Bax/Bcl-2 ratio, p53 upregulation, and caspase activation [1]. Separately, Kharb et al. (2023) demonstrated through molecular docking that 1,3-benzodioxole-tagged dacarbazine derivatives bind to the colchicine-binding site of tubulin and possess favorable ADME pharmacokinetic profiles [2]. Sodium 1,3-benzodioxole-5-sulfinate enables the synthesis of such benzodioxole-containing tubulin inhibitors, providing a direct entry point to this validated anticancer pharmacophore.

Tubulin polymerization Anticancer agents MCF-7 apoptosis

Commercial Purity Benchmarking: ≥95% Assay with Full Quality Assurance Documentation

Sodium 1,3-benzodioxole-5-sulfinate is commercially available at ≥95% purity (minimum purity specification) from multiple established chemical suppliers including AKSci (Cat. 1058DB), MuseChem (Cat. L007482), and Bidepharm . AKSci provides batch-specific Certificates of Analysis (COA) and Safety Data Sheets (SDS) upon request, with products stocked and shipped from the San Francisco Bay Area, California, USA . The compound is classified as non-hazardous material for DOT/IATA transport, simplifying international shipping logistics . Bidepharm additionally offers NMR, HPLC, and GC batch quality testing reports . This level of documented quality assurance is comparable to or exceeds that of commonly procured generic sodium arylsulfinates (e.g., sodium benzenesulfinate, typically 95–98%), while offering the additional structural value of the benzodioxole scaffold.

Quality control Analytical specifications Procurement standards

Sodium 1,3-Benzodioxole-5-sulfinate: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: c-Kit D816V Mutant Kinase Inhibitor Lead Optimization

Sodium 1,3-benzodioxole-5-sulfinate is the recommended sulfinate building block for synthesizing benzodioxole-5-sulfonamide-based kinase inhibitors targeting the c-Kit D816V mutant. As demonstrated by BindingDB data (BDBM369030), benzodioxole-5-sulfonamide derivatives achieve Ki = 500 nM against the D816V mutant with >200-fold selectivity over wild-type c-Kit [1]. The sulfinate serves as the direct precursor to the sulfonamide pharmacophore via oxidation to the sulfonyl chloride followed by amine coupling. This application scenario is directly supported by US Patent US10227357 (Plexxikon Inc.), which discloses benzodioxole-5-sulfonamide compounds as c-Kit inhibitors [2]. Procurement of the pre-formed benzodioxole-sulfinate building block eliminates the need for multi-step synthesis of the benzodioxole-sulfonyl pharmacophore de novo.

Anticancer Drug Discovery: Tubulin Polymerization Inhibitor Synthesis

For programs targeting microtubule dynamics in cancer, sodium 1,3-benzodioxole-5-sulfinate provides the benzodioxole scaffold that, when elaborated into final compounds, has demonstrated tubulin polymerization inhibition (IC₅₀ = 6.37 μM) and broad-spectrum antiproliferative activity (IC₅₀ < 10 μM) across multiple cancer cell lines with lower toxicity to normal cells [1]. Molecular docking studies confirm that 1,3-benzodioxole-tagged derivatives bind to the colchicine-binding site of tubulin with favorable ADME profiles [2]. The sulfinate oxidation state allows further functionalization to sulfonamides, sulfones, or sulfonate esters, providing synthetic flexibility for structure-activity relationship (SAR) exploration.

Photoredox/Nickel Dual Catalytic Sulfonylation for Parallel Library Synthesis

Based on the Ni/photoredox dual catalytic sulfonylation protocol established by Yue, Zhu, and Rueping (2018), sodium 1,3-benzodioxole-5-sulfinate can be employed as a coupling partner with diverse aryl, heteroaryl, and vinyl bromides/iodides at room temperature to generate benzodioxole-containing diarylsulfone libraries [1]. Electron-rich arylsulfinates consistently produce moderate to excellent yields under these mild conditions (0.1 mol% photocatalyst, blue LED irradiation, 24 h) [1]. This protocol is particularly suited for medicinal chemistry library synthesis where the benzodioxole-sulfonyl motif is desired in the final products, enabling simultaneous scaffold installation and diversification in a single catalytic step.

Benzodioxole-Based Ionic Liquid Synthesis for Cancer Therapeutics

Sodium 1,3-benzodioxole-5-sulfinate can serve as the anionic component or as a precursor for synthesizing 1,3-benzodioxole-based ionic liquids with demonstrated anticancer properties. A 2024 review in the Journal of Molecular Liquids highlights that 1,3-benzodioxole-based ionic liquids exhibit dynamic anticancer activity [1]. A 2023 study reported 1,3-benzodioxole-based procaine-tagged ionic liquids with IC₅₀ = 19.85 μM against A549 lung cancer cells and potential tubulin protein binding [2]. The sulfinate group can be converted to sulfonate, sulfonamide, or other functional groups to tune the ionic liquid's physicochemical and biological properties, making this compound a versatile starting material for ionic liquid-based drug delivery and therapeutic systems.

Quote Request

Request a Quote for sodium;1,3-benzodioxole-5-sulfinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.